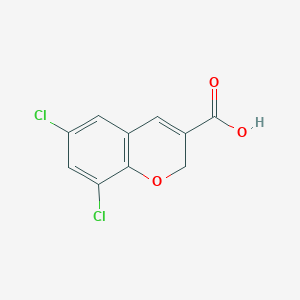

6,8-dichloro-2H-chromene-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUAFUTOZDQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363151 | |

| Record name | 6,8-dichloro-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83823-07-8 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83823-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-dichloro-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,8-dichloro-2H-chromene-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 6,8-dichloro-2H-chromene-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document elucidates the molecule's core physicochemical properties, explores modern and classical synthetic pathways, details its chemical reactivity for analog development, and outlines robust analytical protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as a practical resource for leveraging this compound in advanced research and development projects.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous naturally occurring and synthetic compounds with a wide array of biological activities. The inherent structural features of the 2H-chromene moiety, combined with the diverse functionalization it allows, have made its derivatives potent agents in various therapeutic areas.

This compound (CAS No. 83823-07-8) emerges as a particularly valuable building block. The dichloro-substitution on the aromatic ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and potential for specific biological interactions.[1] The carboxylic acid group at the 3-position provides a crucial handle for synthetic modification, enabling the creation of ester, amide, and other derivatives to explore structure-activity relationships (SAR). This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the development of next-generation agrochemicals like herbicides and fungicides.[2] Its stable chromophore structure also lends itself to applications in material science, including the formulation of dyes and advanced polymers.[2]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below. The dichloro-substitution pattern is known to enhance reactivity, making it a valuable precursor for developing a wide range of bioactive molecules.[1]

| Property | Value | Source |

| CAS Number | 83823-07-8 | [2][3] |

| Molecular Formula | C₁₀H₆Cl₂O₃ | [1][2] |

| Molecular Weight | 245.06 g/mol | [1][2] |

| MDL Number | MFCD04114584 | [1][2] |

| PubChem ID | 1478792 | [1][2] |

| Storage Conditions | Store at 0-8°C | [1][2] |

The compound's favorable solubility and stability characteristics make it suitable for a variety of applications, including coatings and plastics.[2] For laboratory use, it is crucial to store the compound under refrigerated conditions (0-8°C) to maintain its integrity and prevent degradation over time.[2]

Modern Synthetic Strategies

The efficient synthesis of the 2H-chromene-3-carboxylic acid scaffold is of paramount importance. While several classical methods exist, modern transition-metal-catalyzed approaches offer superior efficiency, regioselectivity, and substrate tolerance.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

A state-of-the-art method for constructing the 2H-chromene-3-carboxylic acid core is the rhodium(III)-catalyzed redox-neutral cascade involving C-H activation and a [3+3] annulation.[4][5] This strategy is highly efficient and proceeds under mild conditions.[5] The causality behind this choice lies in the catalyst's ability to selectively activate a C-H bond on the phenoxy precursor, initiating a cascade that forms the chromene ring with high precision. Methyleneoxetanones serve as a novel three-carbon source in this transformation.[4][5]

The proposed workflow for synthesizing the target compound is outlined below.

Caption: Proposed Rh(III)-catalyzed synthesis workflow.

Experimental Protocol: Rh(III)-Catalyzed Synthesis

This protocol is adapted from the general method reported by Zhou et al.[4][5] for the synthesis of 2H-chromene-3-carboxylic acids.

-

Reactor Setup: To a flame-dried Schlenk tube, add N-(2,4-dichlorophenoxy)acetamide (1.0 mmol), methyleneoxetanone (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and CsOAc (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon gas three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical as the rhodium catalyst and intermediates can be sensitive.

-

Solvent Addition: Add anhydrous acetonitrile (MeCN, 3.0 mL) via syringe. Acetonitrile is chosen as the solvent as it was found to provide optimal results in the reported methodology.[4]

-

Reaction: Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

This self-validating system relies on TLC monitoring to confirm the consumption of starting material and the formation of the product before proceeding to purification, ensuring reaction completion.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by two key features: the carboxylic acid moiety and the electron-rich chromene ring system. This dual reactivity makes it an excellent scaffold for building chemical libraries for drug discovery.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard coupling reactions can be employed to generate a wide range of amides and esters, which is often a key strategy in medicinal chemistry to improve properties like cell permeability or to create prodrugs.

-

Esterification: Reaction with various alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) will yield the corresponding esters.

-

Amidation: Coupling with primary or secondary amines using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides the corresponding amides. These derivatives are often explored for enhanced biological activity.[2]

Reactions of the Chromene Ring

The 2H-chromene ring contains an alkene bond that can undergo various addition reactions. Furthermore, the dichlorinated benzene ring can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile. The reactivity of simple 2H-chromenes with dienophiles like triazolinediones has been reported, suggesting the potential for cycloaddition reactions.[6]

Caption: Key derivatization pathways for the core molecule.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating characterization system.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons, the vinyl proton, the protons on the C2 methylene group, and the chiral proton at C3. The chemical shifts and coupling constants provide definitive structural information.

-

¹³C NMR: Will show distinct signals for all 10 carbon atoms, including the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic ring and double bond, and the sp³ carbons of the chromene ring.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands. Key expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer additional structural clues.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase HPLC method is typically employed.

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (typically around the molecule's λₘₐₓ).

-

Validation: The purity is determined by the area percentage of the main peak. The system is validated by running a blank and known standards.

-

-

Caption: Comprehensive analytical characterization workflow.

Applications in Research and Development

The unique structural features of this compound position it as a valuable asset in multiple research domains.[2]

-

Pharmaceutical Development: It is a key building block for synthesizing novel chromene derivatives with potential biological activities. Research has shown that related chromene structures possess anti-inflammatory, antimicrobial, and analgesic properties.[2] The dichloro pattern can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.

-

Agrochemicals: The compound is utilized in the formulation of potent herbicides and fungicides.[2] The chromene scaffold can be tailored to target specific enzymes or biological pathways in pests and weeds, leading to effective crop protection.[2]

-

Material Science: Its stable chromophore structure makes it a candidate for developing new dyes and pigments.[2] Furthermore, it can be incorporated into polymers and coatings to create advanced materials with improved durability and resistance to environmental factors.[2]

-

Biochemical Research: Researchers use this compound and its derivatives as molecular probes in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways and identifying potential therapeutic targets.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic platform for innovation in science and technology. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and versatile reactivity offer immense opportunities for creating novel molecules with significant practical applications. For scientists in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's chemistry is essential for unlocking its full potential. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful molecular tool in demanding research environments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 83823-07-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

An In-Depth Technical Guide to 6,8-dichloro-2H-chromene-3-carboxylic acid: A Key Intermediate in Drug Discovery

CAS Number: 83823-07-8

Authored by: A Senior Application Scientist

Introduction: 6,8-dichloro-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, dichlorinated benzopyran scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its application as a key intermediate in the development of targeted therapeutics, with a focus on anti-inflammatory agents.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. The dichloro substitution pattern on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable precursor for further chemical modifications.[1][2]

| Property | Value | Source |

| CAS Number | 83823-07-8 | [1] |

| Molecular Formula | C₁₀H₆Cl₂O₃ | [1] |

| Molecular Weight | 245.06 g/mol | [1] |

| Storage Conditions | 0-8°C | [1] |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the chromene ring and the carboxylic acid proton would exhibit characteristic chemical shifts.

-

¹³C NMR: Distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the pyran ring would be observed.

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight, and the isotopic pattern would be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-Cl and C-O-C stretching vibrations, would be present.

Synthesis of this compound

The synthesis of 2H-chromene-3-carboxylic acids is often achieved through a Knoevenagel condensation reaction.[3][4] This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, followed by cyclization. For the synthesis of the title compound, the key starting material is 3,5-dichlorosalicylaldehyde.

Proposed Synthesis Workflow:

References

synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

An In-depth Technical Guide on the Synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key heterocyclic compound whose scaffold is of significant interest in medicinal and agricultural chemistry.[1] Its unique dichloro substitution pattern and carboxylic acid functionality make it a versatile precursor for the synthesis of novel bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the most direct and reliable synthetic route to this target molecule: a piperidine-catalyzed reaction between 3,5-dichlorosalicylaldehyde and malonic acid. This process leverages the principles of the Knoevenagel condensation, specifically the Doebner modification, to achieve an efficient one-pot synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Part 1: Foundational Principles and Strategic Approach

The synthesis of the 2H-chromene core is most effectively achieved through a cascade reaction that forms the heterocyclic ring and the C2-C3 double bond in a concerted fashion. The chosen strategy is a modification of the classic Knoevenagel condensation.

The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][3] The reaction is typically catalyzed by a weak base, such as an amine.[4] The active methylene compound must have protons acidic enough to be abstracted by the mild base, a condition met by compounds like malonic acid where the methylene group is flanked by two electron-withdrawing carboxyl groups.[2]

The Doebner Modification: Direct Path to Unsaturated Carboxylic Acids

For this specific synthesis, the Doebner modification of the Knoevenagel condensation is particularly powerful. This modification employs malonic acid directly with an aldehyde, using pyridine as the solvent and a catalytic amount of piperidine.[2][5][6] A key feature of this reaction is the concurrent decarboxylation that occurs under these conditions, providing a direct route to α,β-unsaturated carboxylic acids and avoiding the need for a separate ester hydrolysis and decarboxylation sequence.[5][7]

Part 2: The Core Reaction Mechanism

The is a multi-step cascade process that occurs in a single pot. The mechanism involves base catalysis, nucleophilic addition, dehydration, intramolecular cyclization, and decarboxylation.

-

Iminium Ion Formation (Catalyst Activation): Piperidine, a secondary amine, reacts with the aldehyde group of 3,5-dichlorosalicylaldehyde to form a highly electrophilic iminium ion. This activation step makes the carbonyl carbon more susceptible to nucleophilic attack than the original aldehyde.[8][9]

-

Enolate Formation: Concurrently, piperidine acts as a base to deprotonate the acidic α-carbon of malonic acid, generating a reactive enolate nucleophile.[4]

-

C-C Bond Formation: The malonic acid enolate attacks the iminium ion, forming the crucial carbon-carbon bond.

-

Catalyst Regeneration & Dehydration: The intermediate collapses, regenerating the piperidine catalyst and yielding an α,β-unsaturated dicarboxylic acid intermediate after dehydration.

-

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the salicylaldehyde moiety attacks the β-carbon of the newly formed electron-deficient alkene. This conjugate addition is the key ring-closing step that forms the 2H-chromene heterocycle.[10]

-

Decarboxylation: Facilitated by the heat and the pyridine solvent, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final, stable product: this compound.[6]

Caption: Reaction mechanism for the synthesis of the target compound.

Part 3: Validated Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. It is based on established procedures for the Doebner modification in chromene synthesis.[5][11]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Notes |

| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | 191.01 | 95-97 | Starting material. Irritant.[12][13] |

| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 | Active methylene compound. |

| Pyridine | C₅H₅N | 79.10 | -42 | Solvent. Flammable, toxic. |

| Piperidine | C₅H₁₁N | 85.15 | -9 | Catalyst. Flammable, corrosive. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | For product precipitation. Corrosive. |

| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization. Flammable. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichlorosalicylaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent (approx. 3-5 mL per gram of aldehyde). To this solution, add a catalytic amount of piperidine (approx. 0.1 eq, or a few drops).

-

Heating and Reaction Monitoring: Heat the reaction mixture in a water bath or oil bath to 80-90 °C. The progress of the reaction can be monitored by the evolution of carbon dioxide gas.[5] Continue heating for 4-6 hours or until gas evolution ceases. Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting aldehyde.

-

Product Precipitation (Workup): After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and piperidine and cause the carboxylic acid product to precipitate.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Concluding Remarks

The via the Doebner-modified Knoevenagel condensation represents a robust, efficient, and reliable method for accessing this valuable chemical intermediate. The one-pot nature of the reaction, combining C-C bond formation, intramolecular cyclization, and decarboxylation, makes it an attractive strategy for laboratory-scale synthesis. By carefully controlling the reaction conditions and following the detailed protocol, researchers can consistently obtain high yields of the desired product, paving the way for further exploration of its potential in drug discovery and materials science. While other advanced methods for chromene synthesis exist, such as transition-metal-catalyzed annulations[14][15], the classic approach described herein offers unparalleled simplicity, cost-effectiveness, and accessibility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. innospk.com [innospk.com]

- 13. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

A Comprehensive Technical Guide to 6,8-dichloro-2H-chromene-3-carboxylic Acid and its Trifluoromethyl Analog for Drug Discovery Professionals

Introduction: The Chromene Scaffold in Medicinal Chemistry

The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring chromene derivatives, such as flavonoids, tocopherols, and anthocyanins, exhibit a wide array of biological activities.[3] This has inspired the synthesis and evaluation of a multitude of chromene analogs for their therapeutic potential.[3][4] Among these, halogenated chromenes have attracted significant interest due to the ability of halogens to modulate the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced biological activity. This guide provides an in-depth technical overview of 6,8-dichloro-2H-chromene-3-carboxylic acid and its prominent analog, 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, with a focus on their synthesis, properties, and applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical structure and properties of a compound is fundamental to its development as a therapeutic agent. This section details the IUPAC nomenclature, structural features, and key physicochemical parameters of the title compounds.

This compound

-

IUPAC Name: this compound

-

CAS Number: 83823-07-8[3]

-

Molecular Formula: C₁₀H₆Cl₂O₃[3]

-

Molecular Weight: 245.06 g/mol [3]

-

Structure:

Caption: Chemical structure of this compound.

6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

The introduction of a trifluoromethyl (CF₃) group at the 2-position of the chromene ring is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.

-

IUPAC Name: 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid[5]

-

Molecular Formula: C₁₁H₅Cl₂F₃O₃[5]

-

Molecular Weight: 313.05 g/mol [5]

-

Structure:

-2H-chromene-3-carboxylic+acid)

Caption: Chemical structure of 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.

Comparative Physicochemical Properties

The following table summarizes and compares the key computed physicochemical properties of both molecules, which are crucial for predicting their behavior in biological systems.

| Property | This compound | 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | Reference |

| Molecular Weight | 245.06 g/mol | 313.05 g/mol | [3][5] |

| XLogP3 | Data not available | 3.9 | [5] |

| Hydrogen Bond Donors | 1 | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | 3 | [5] |

| Rotatable Bond Count | 1 | 2 | [5] |

| Topological Polar Surface Area | 46.5 Ų | 46.5 Ų | [5] |

Data for this compound is limited in publicly available databases.

Synthesis Strategies

The synthesis of 2H-chromene-3-carboxylic acids can be approached through several routes. A common and effective method involves the condensation of a substituted salicylaldehyde with an active methylene compound.

General Synthesis Workflow

The synthesis of these chromene derivatives generally follows a multi-step process that can be adapted for both the parent compound and its trifluoromethyl analog. The choice of starting materials is critical for achieving the desired substitution pattern.

Caption: Generalized workflow for the synthesis of substituted 2H-chromene-3-carboxylic acids.

Step-by-Step Synthesis Protocol (Hypothetical for the Trifluoromethyl Analog)

This protocol is based on established methods for synthesizing similar chromene derivatives.[7][8]

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorosalicylaldehyde (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Condensation: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the condensation, the reaction mixture is typically heated to reflux to facilitate the intramolecular cyclization, forming the 2H-chromene ring.

-

Hydrolysis: After cooling, the ethyl ester intermediate is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating.

-

Acidification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: The synthesis of the non-fluorinated analog would likely involve a different active methylene compound, such as diethyl malonate, followed by appropriate reaction steps.

Biological Activity and Mechanism of Action

Chromene derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The dichloro and trifluoromethyl substituents on the core structure are expected to modulate these activities.

Anti-inflammatory Activity

The anti-inflammatory properties of chromenes are a significant area of research. These compounds can serve as key intermediates in the development of anti-inflammatory and analgesic drugs.[3]

-

Mechanism of Action: Studies on related 4-aryl-4H-chromenes suggest that their anti-inflammatory effects are linked to the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9] This is a crucial insight, as macrophage polarization is a key determinant of the inflammatory response. The proposed mechanism involves the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory markers.

References

- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid | C11H5Cl2F3O3 | CID 10267703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid | C11H5Cl2F3O3 | CID 9831791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6,8-dichloro-2H-chromene-3-carboxylic acid

Introduction

6,8-dichloro-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research.[1] Its rigid, bicyclic core structure, substituted with reactive chlorine atoms and a carboxylic acid moiety, makes it an attractive scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for researchers and drug development professionals. It is imperative to distinguish this compound from its oxidized analogue, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative), as these are distinct chemical entities with different properties.

Chemical Identity and Molecular Structure

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₆Cl₂O₃[1]

-

Molecular Weight: 245.06 g/mol [1]

-

Canonical SMILES: C1=C(C=C(C2=C1OC=C(C2=O)O)Cl)Cl

-

InChI Key: InChI=1S/C10H6Cl2O3/c11-5-2-6(12)8-4(1-5)15-3-7(9(13)14)10(8)15

The molecular structure consists of a di-chlorinated benzene ring fused to a 2H-pyran ring, with a carboxylic acid group attached at the 3-position of the pyran ring. The presence of the two chlorine atoms and the carboxylic acid group significantly influences the compound's polarity, solubility, and reactivity.

Known and Predicted Physical Properties

A summary of the available physical property data for this compound is presented below. It is crucial to note that while some experimental data exists, many properties are currently based on computational predictions.

| Property | Value | Data Type | Source |

| Melting Point | 221 °C | Experimental | [3] |

| Boiling Point | 403.0 ± 45.0 °C | Predicted | [3] |

| Density | 1.583 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 3.46 ± 0.10 | Predicted | [3] |

| Solubility | Favorable solubility and stability characteristics have been noted, but quantitative data is not publicly available. | Qualitative | [1][6] |

| Storage | Sealed in a dry environment at room temperature or between 0-8°C. | Recommendation | [1][2][6] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the expected spectral characteristics are outlined below. This section also provides a general methodology for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The two protons on the dichlorinated benzene ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the chlorine atoms.

-

Vinyl Proton: The proton at the 4-position of the 2H-chromene ring should appear as a singlet in the olefinic region (typically δ 5.0-6.5 ppm).

-

Methylene Protons: The two protons at the 2-position of the 2H-chromene ring will likely appear as a singlet or a pair of doublets (if diastereotopic) in the region of δ 4.5-5.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration-dependent.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to resonate in the downfield region of the spectrum, typically around δ 165-185 ppm.

-

Aromatic and Olefinic Carbons: The carbon atoms of the benzene and pyran rings will appear in the range of δ 100-160 ppm. The carbons directly attached to chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity.

-

Methylene Carbon: The carbon at the 2-position of the chromene ring is expected to appear in the more upfield region, typically around δ 60-70 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are expected for the aromatic and olefinic C=C bonds.

-

C-O Stretch: Bands in the 1210-1320 cm⁻¹ region are characteristic of the C-O stretching of the carboxylic acid and the ether linkage in the chromene ring.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.97 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern with a ratio of approximately 9:6:1).

-

Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). Fragmentation of the chromene ring may also be observed.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Spectral Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Experimental Workflow and Data Interpretation

The comprehensive characterization of the physical properties of this compound should follow a logical workflow to ensure data accuracy and reliability.

References

An In-Depth Technical Guide to the Molecular Structure of 6,8-dichloro-2H-chromene-3-carboxylic acid

Introduction and Significance

6,8-dichloro-2H-chromene-3-carboxylic acid is a synthetic organic compound featuring a di-chlorinated chromene core functionalized with a carboxylic acid group. The chromene ring system is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. The unique electronic and steric properties conferred by the dichloro substitution pattern make this compound a valuable intermediate in medicinal chemistry and materials science.

Derivatives of the chromene and coumarin (2H-chromen-2-one) core are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Consequently, this compound serves as a key building block for the synthesis of novel derivatives with potentially enhanced or specific biological activities. Its applications extend to the development of agrochemicals, such as herbicides and fungicides, and as a precursor in the formulation of dyes and pigments due to its stable chromophore structure.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic system where a pyran ring is fused to a benzene ring. The benzene ring is substituted with chlorine atoms at positions 6 and 8. A carboxylic acid group is attached to the pyran ring at position 3.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Key Structural Features:

-

Chromene Core: A heterocyclic system providing a rigid scaffold.

-

Dichloro Substitution: The two chlorine atoms on the aromatic ring significantly influence the molecule's electronics, lipophilicity, and metabolic stability. They are electron-withdrawing groups, which can affect the reactivity of the aromatic ring.

-

Carboxylic Acid Group: A key functional group that allows for salt formation, esterification, amidation, and other derivatizations. It also serves as a critical hydrogen bond donor and acceptor, influencing solubility and biological target interactions.

-

Alkene Moiety: The double bond within the pyran ring introduces planarity and potential for various chemical transformations.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 83823-07-8 | |

| Molecular Formula | C₁₀H₆Cl₂O₃ | |

| Molecular Weight | 245.06 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| Storage Conditions | 0-8°C, Sealed in dry environment |

General Synthesis Approach

A potential starting material for this synthesis is 3,5-dichlorosalicylaldehyde. The reaction sequence would likely involve condensation with a malonic acid derivative, followed by intramolecular cyclization to form the chromene ring.

Another advanced and efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade, using N-phenoxyacetamides and methyleneoxetanones as starting materials. This modern approach offers high regioselectivity and broad substrate compatibility.

Generalized Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation

-

To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine, add malonic acid (1.1 equivalents).

-

Add a catalytic amount of a base, such as piperidine or aniline.

-

Heat the reaction mixture to reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., 10% HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the intermediate acrylic acid derivative.

Step 2: Intramolecular Cyclization (if not spontaneous)

-

The cyclization to form the 2H-chromene ring may occur spontaneously during the condensation or may require a separate step, such as heating in a high-boiling point solvent or treatment with a dehydrating agent.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Synthesis Workflow Diagram

Caption: Generalized synthesis workflow for chromene-3-carboxylic acids.

Spectroscopic and Analytical Characterization (Predicted)

Definitive spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on its functional groups and by comparison with closely related, characterized compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and the substituted aromatic ring.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated between 1710 and 1760 cm⁻¹. Its exact position depends on whether the acid is in a monomeric or dimeric state, with the latter absorbing at a lower wavenumber (around 1710 cm⁻¹).

-

C=C Stretch (Aromatic & Alkene): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid & Ether): Strong absorptions are expected in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 10-13 ppm. This signal is exchangeable with D₂O.

-

Aromatic Protons (H-5, H-7): Two doublets (or singlets, depending on coupling) are expected in the aromatic region (7.0-8.0 ppm). The electron-withdrawing chlorine atoms would deshield these protons, shifting them downfield.

-

Vinyl Proton (H-4): A singlet is expected in the vinyl region, likely between 7.5-8.5 ppm. For comparison, the H-4 proton in the related 6,8-dichloro-2H-chromen-2-one appears at 7.64 ppm.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C-2 position is expected, likely in the range of 4.5-5.5 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear in the downfield region of the spectrum, typically between 165-185 δ.

-

Aromatic and Alkene Carbons: Signals for the eight carbons of the chromene ring system are expected between 110-160 δ. The carbons directly attached to chlorine (C-6, C-8) and oxygen (C-8a) would be significantly shifted. Quaternary carbons will typically show weaker signals.

-

Methylene Carbon (-CH₂-): The C-2 carbon is expected to appear in the aliphatic region, likely between 60-70 δ.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 245.06 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The (M+2) peak should be approximately 65% of the intensity of the M⁺ peak, and the (M+4) peak should be about 10% of the M⁺ peak, confirming the presence of two chlorine atoms. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments from the chromene ring.

Biological Activity and Applications in Drug Discovery

While specific biological studies on this compound are limited in the public literature, the broader class of chromene derivatives has been extensively investigated for various therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: The chromene scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as an intermediate in the synthesis of more complex molecules with potential anti-inflammatory and analgesic effects.

-

Antimicrobial Activity: Chromene derivatives have shown promising activity against a range of bacteria and fungi. The dichloro substitution on the aromatic ring can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

-

Anticancer Potential: Many coumarin-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties, showing inhibitory activity against various cancer cell lines.

The primary role of this compound in drug discovery is as a versatile starting material. The carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

An In-depth Technical Guide to the Spectral Analysis of 6,8-dichloro-2H-chromene-3-carboxylic acid

The molecule itself, with CAS Number 83823-07-8, has a molecular formula of C₁₀H₆Cl₂O₃ and a molecular weight of 245.06 g/mol .[1][3][4] Its structure is foundational for creating derivatives with potential anti-inflammatory and antimicrobial properties.[1]

Part 1: Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can map the precise connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6,8-dichloro-2H-chromene-3-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the methylene protons of the dihydropyran ring, and the acidic proton of the carboxyl group. The deshielding effects of the chlorine atoms, the carboxylic acid, and the ether oxygen will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The acidic proton is highly deshielded and often appears as a broad singlet that can be exchanged with D₂O.[5] |

| Vinyl Proton (H-4) | 7.5 - 7.8 | Singlet | This proton is attached to a C=C double bond and is deshielded by the adjacent carboxylic acid and the ring system. |

| Aromatic Proton (H-5) | 7.3 - 7.5 | Doublet | This proton is part of the dichlorinated benzene ring and will show coupling to H-7. |

| Aromatic Proton (H-7) | 7.1 - 7.3 | Doublet | Coupled to H-5, this proton will appear as a doublet. |

| Methylene Protons (-CH₂-) | 4.8 - 5.2 | Singlet | The two protons at the C-2 position are chemically equivalent in a non-chiral solvent and are deshielded by the adjacent ether oxygen. |

Note: Predictions are based on standard chemical shift values and analysis of similar chromene structures. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal ten distinct carbon signals, as all carbon atoms in the molecule are in unique chemical environments. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| C-8a (Quaternary) | 148 - 152 | This carbon is part of the aromatic ring and is attached to the ether oxygen. |

| C-4a (Quaternary) | 120 - 125 | A quaternary carbon within the aromatic system. |

| C-4 (Vinyl) | 135 - 140 | The vinyl carbon atom is deshielded by the adjacent carboxylic acid. |

| C-3 (Vinyl, Quaternary) | 125 - 130 | This quaternary carbon is part of the double bond and attached to the carboxyl group. |

| C-5 (Aromatic) | 128 - 132 | Aromatic CH carbon. |

| C-6 (Aromatic, C-Cl) | 125 - 130 | The carbon atom is attached to a chlorine atom. |

| C-7 (Aromatic) | 120 - 125 | Aromatic CH carbon. |

| C-8 (Aromatic, C-Cl) | 127 - 132 | The carbon atom is attached to a chlorine atom. |

| C-2 (Methylene) | 65 - 70 | The methylene carbon is deshielded by the adjacent ether oxygen. |

Note: These predictions are derived from typical chemical shift ranges for the respective functional groups and structural motifs.[6][7][8]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the CH₂ and aromatic CH signals).

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling relationships, particularly between the aromatic protons.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.

-

Part 2: Predicted Infrared (IR) Spectrum

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the chromene core.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[5][9][10] |

| ~3050 | C-H stretch (Aromatic/Vinyl) | Medium-Weak | Stretching vibrations of the sp² C-H bonds. |

| ~2950 | C-H stretch (Aliphatic) | Medium-Weak | Stretching vibrations of the sp³ C-H bonds in the methylene group. |

| 1690-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a very intense and characteristic absorption.[5][9][10] Conjugation with the C=C bond may shift this to the lower end of the range. |

| 1600-1640 | C=C stretch (Vinyl & Aromatic) | Medium | Stretching vibrations of the carbon-carbon double bonds in the chromene and benzene rings. |

| 1210-1320 | C-O stretch (Carboxylic Acid & Ether) | Strong | A combination of the C-O stretch from the acid and the aryl-alkyl ether.[9][11] |

| 910-950 | O-H bend (Out-of-plane) | Medium, Broad | Another characteristic band for a dimeric carboxylic acid.[9] |

| 700-850 | C-Cl stretch | Strong | Stretching vibrations for the two carbon-chlorine bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Process the data by performing a background subtraction.

-

Part 3: Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (MW = 245.06 g/mol ), we can predict the key fragments that would be observed under electron ionization (EI-MS).

Predicted Fragmentation Pathways

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M⁺, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 244/246/248 | [M]⁺ | Molecular Ion |

| 227/229/231 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 199/201/203 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical, a common fragmentation for carboxylic acids.[12] |

| 164/166 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine radical from the [M - COOH]⁺ fragment. |

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 83823-07-8|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of 6,8-dichloro-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 6,8-dichloro-2H-chromene-3-carboxylic acid represent a particularly promising class of molecules with a diverse pharmacological profile. The strategic placement of dichloro substituents on the benzopyran ring significantly influences the molecule's electronic and lipophilic properties, often enhancing its interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Privileged Chromene Scaffold

Chromenes, also known as benzopyrans, are a class of heterocyclic compounds characterized by a benzene ring fused to a pyran ring. This structural motif is prevalent in a vast array of natural products and synthetic molecules, bestowing upon them a wide spectrum of biological activities.[1] The versatility of the chromene nucleus allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. The introduction of a carboxylic acid moiety at the 3-position of the 2H-chromene ring, coupled with a 6,8-dichloro substitution pattern, creates a key intermediate for the synthesis of novel therapeutic agents with potentially enhanced efficacy and target specificity.[2] This guide will focus on the derivatives of this core structure, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. The core scaffold can be synthesized through various established methods, often involving the condensation of a substituted salicylaldehyde with an active methylene compound.

General Synthesis of the Core Scaffold

A common route to 2H-chromene-3-carboxylic acids involves a Knoevenagel condensation of a salicylaldehyde with a malonic acid derivative, followed by cyclization. For the synthesis of the this compound core, 3,5-dichlorosalicylaldehyde serves as a key starting material.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group at the 3-position is a versatile handle for the synthesis of a library of derivatives, such as amides and esters. These functional group modifications can significantly impact the compound's physicochemical properties, including solubility, membrane permeability, and metabolic stability, thereby influencing its biological activity.

Experimental Protocol: Synthesis of 6,8-dichloro-2H-chromene-3-carboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound.

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq) and an amine base like triethylamine (1.2 eq).

-

Reaction with Amine: Stir the mixture at room temperature for 30 minutes. Subsequently, add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3] The this compound framework is a promising scaffold for the development of novel cytotoxic agents.

Mechanism of Action

The anticancer activity of chromene derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to target topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells.[4]

In Vitro Anticancer Screening

The cytotoxic effects of newly synthesized this compound derivatives are typically evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro anticancer activity of the synthesized compounds.

-

Cell Seeding: Seed human cancer cells (e.g., HepG2-liver cancer, MCF-7-breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the anticancer potency of the lead compounds. For chromene derivatives, the nature and position of substituents on both the benzopyran ring and the derivatized carboxylic acid moiety play a significant role in their cytotoxic activity. Halogenated derivatives, for instance, have shown superior activity against certain cancer cell lines.[1]

Table 1: Representative Anticancer Activity of Chromene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chromene Derivative A | HepG-2 (Liver) | 2.41 | [3] |

| Chromene Derivative B | HCT-116 (Colon) | 4.98 | [3] |

| Chromene Derivative C | MCF-7 (Breast) | 0.32 | [3] |

| Chromene Derivative D | PC-3 (Prostate) | 1.1 | [5] |

Note: The data presented are for representative chromene derivatives and are intended to illustrate the potential of this class of compounds. Specific IC50 values for this compound derivatives would require dedicated experimental evaluation.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Chromene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6] The 6,8-dichloro substitution is anticipated to enhance the antimicrobial properties of the 2H-chromene-3-carboxylic acid scaffold.

Mechanism of Action

The antimicrobial action of chromene derivatives is multifaceted. Some compounds are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase, thereby disrupting DNA replication and leading to bacterial cell death.[6][7] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[8] Inhibition of this enzyme leads to the cessation of these critical cellular processes.

In Vitro Antimicrobial Screening

The antimicrobial efficacy of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the MIC of the test compounds.[9]

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR)

The antimicrobial activity of chromene derivatives is highly dependent on their substitution pattern. Halogenated 3-nitro-2H-chromenes, for example, have shown potent activity against multidrug-resistant strains of Staphylococcus aureus. The presence of electron-withdrawing groups on the chromene ring often correlates with increased antibacterial efficacy.

Table 2: Representative Antimicrobial Activity of Chromene Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 3-nitro-2H-chromene | S. aureus (MDR) | 1-4 | |

| 6-Chloro-3-nitro-2-phenyl-2H-chromene | S. aureus | 8-32 | |

| Chromone-3-carbonitrile derivative | Candida albicans | >95% inhibition at 10 µg/mL | [10] |

Note: This table provides representative MIC values for various chromene derivatives to highlight their antimicrobial potential. The specific activity of this compound derivatives needs to be experimentally determined.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Chromene derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11]

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of many chromene derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including TNF-α. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the synthesized compounds can be assessed by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: TNF-α Inhibition Assay

This protocol outlines a method for quantifying the inhibition of TNF-α production using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][13]

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNF-α.

-

Supernatant Collection: After an incubation period of 18-24 hours, collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available human or murine TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of chromene derivatives is influenced by the substituents on the chromene core. For instance, a methoxyl group at the C-7 position and certain aromatic substitutions at the C-2 position have been shown to be favorable for TNF-α inhibitory activity. The nature of the amide or ester functionality at the 3-position will also be a key determinant of the anti-inflammatory potency.

Table 3: Representative Anti-inflammatory Activity of Chromene Derivatives

| Compound ID | Assay | IC50 | Reference |

| Chromene Derivative E | TNF-α inhibition (PBMC) | ~7 µM | [1] |

| 2-phenyl-4H-chromen-4-one derivative | NO inhibition (RAW264.7) | <20 µM | [14] |

Note: The presented data are for representative chromene derivatives. The specific anti-inflammatory activity of this compound derivatives should be determined through dedicated experiments.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The inherent biological activity of the chromene nucleus, enhanced by the strategic placement of dichloro substituents and the potential for diverse functionalization at the carboxylic acid position, offers a rich chemical space for exploration. The demonstrated potential for anticancer, antimicrobial, and anti-inflammatory activities underscores the importance of further investigation into this class of compounds.

Future research should focus on the synthesis and screening of a comprehensive library of this compound derivatives to establish robust structure-activity relationships for each biological target. In vivo studies will be essential to validate the therapeutic potential of the most promising lead compounds and to assess their pharmacokinetic and toxicological profiles. The elucidation of their precise molecular mechanisms of action will further guide the rational design of next-generation derivatives with improved potency and selectivity. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Signaling Pathway Diagram [scispace.com]

- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6,8-dichloro-2H-chromene-3-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 6,8-dichloro-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research.[1][2] Understanding the solubility of this molecule is critical for its development, from synthesis and purification to formulation and bioavailability. This document outlines the theoretical principles governing its solubility, presents detailed protocols for both qualitative and quantitative solubility determination, and offers insights into the interpretation of this data for practical applications. By combining established methodologies with expert analysis, this guide serves as an essential resource for scientists working with this and structurally related compounds.

Introduction: The Significance of Solubility

This compound is a halogenated heterocyclic compound featuring a carboxylic acid group, which defines its acidic nature and significantly influences its physicochemical properties. Such chromene derivatives are valuable scaffolds in medicinal chemistry and materials science, serving as building blocks for bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1]